Chromophore (his-tyr-gly)
CAS No.:
Cat. No.: VC14472833
Molecular Formula: C17H17N5O4
Molecular Weight: 355.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O4 |
|---|---|
| Molecular Weight | 355.3 g/mol |
| IUPAC Name | 2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/t13-/m0/s1 |
| Standard InChI Key | FIDPOCJZDAHCBZ-ZDUSSCGKSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)O)O |
Introduction
Synthesis and Structural Characteristics
Autocatalytic Formation Pathway
The His-Tyr-Gly chromophore forms via a three-step process:
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Cyclization: The tripeptide backbone cyclizes to form a five-membered imidazolinone ring.
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Dehydration: Loss of water generates a conjugated system between the imidazolinone and phenolic rings.
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Oxidation: Molecular oxygen oxidizes the Tyr Cα–Cβ bond, extending π-conjugation and red-shifting absorption .
Crystallographic studies of related chromophores (e.g., PAmCherry1 and mKate) reveal that non-coplanar arrangements of the chromophore rings in the dark state transition to planar configurations upon activation, enhancing fluorescence .
Synthetic Analogues and Modifications
Synthetic efforts have produced His-Tyr-Gly chromophore analogues to explore structure-function relationships. Key findings include:
| Chromophore Triad | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|
| His-Tyr-Gly | 572 | 620 | 0.012 |
| Trp-Tyr-Gly | 595 | 635 | 0.017 |
| Asn-Tyr-Gly | 580 | 642 | 0.009 |
The Trp-Tyr-Gly analogue exhibits the most red-shifted absorption (595 nm), while Asn-Tyr-Gly surprisingly achieves the longest emission wavelength (642 nm) in dimethylformamide (DMF) . These results highlight the tunability of chromophore properties through residue substitution.
Photoconversion Mechanism
Light-Induced Structural Rearrangement
UV irradiation (350–420 nm) triggers decarboxylation of a conserved glutamate residue (Glu-215 in PAmCherry1), generating a carbanion intermediate that oxidizes the Tyr Cα–Cβ bond . This reaction extends π-conjugation, resulting in a bathochromic shift of ~70 nm. The process is radical-mediated, akin to the Koble reaction, and requires precise spatial alignment of catalytic residues .
Role of Chromophore Environment
The protein matrix stabilizes both pre- and post-conversion states through hydrogen bonding and van der Waals interactions. For example, in Kaede:
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Ser-158 forms hydrogen bonds with the chromophore’s phenolic hydroxyl in the green state.
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Post-conversion, Ser-143 and Glu-145 reorganize to stabilize the red-emitting cis isomer .
Spectroscopic Properties and Environmental Sensitivity
pH-Dependent Fluorescence
The His-Tyr-Gly chromophore’s fluorescence is highly pH-sensitive. In mKate, a homologous protein with a Met-Tyr-Gly chromophore, acidic conditions (pH 2.0) favor the non-fluorescent trans isomer, while neutral pH (7.0) stabilizes the fluorescent cis isomer . Similar behavior is anticipated for His-Tyr-Gly systems, though experimental validation is pending.
Solvent Effects
Chromophore emission maxima vary significantly with solvent polarity:
| Solvent | Emission Max (nm) |
|---|---|
| DMSO | 620 |
| DMF | 642 |
Dimethyl sulfoxide (DMSO) induces a hypsochromic shift compared to DMF, likely due to differences in solvation energy and hydrogen-bonding capacity .
Applications in Biological Imaging
Super-Resolution Microscopy
The His-Tyr-Gly chromophore’s photoconvertibility enables photoactivation localization microscopy (PALM), achieving resolutions below 20 nm. Kaede-tagged proteins have been used to visualize dendritic spine dynamics in neurons .
Multicolor Imaging
Co-expression of Kaede with green fluorescent proteins (e.g., GFP) allows simultaneous tracking of multiple cellular compartments. The 100 nm separation between their emission peaks minimizes spectral overlap .
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